N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-25(20-9-11-21(12-10-20)30-15-5-6-16-30)27-19-24-22-7-1-2-8-23(22)26(33)31(28-24)18-17-29-13-3-4-14-29/h1-2,5-12,15-16H,3-4,13-14,17-19H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEFNEONHILKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of dihydrophthalazine , pyrrolidine , and 1H-pyrrole-benzamide groups. Below is a comparative analysis with structurally analogous molecules from recent literature:
Functional Group Analysis
Dihydrophthalazine Core
The 3,4-dihydrophthalazine moiety distinguishes the target compound from triazine () and pyrazole-quinazolinone () analogs. This core is redox-active and may participate in π-π stacking or hydrogen bonding with enzymatic targets, similar to PARP inhibitors like olaparib .
Pyrrolidinylethyl Substituent
The 2-(pyrrolidin-1-yl)ethyl chain introduces conformational flexibility and basicity, enhancing interaction with hydrophobic enzyme pockets. This contrasts with the rigid dimethylamino-benzylidene groups in , which may reduce adaptability .
1H-Pyrrole-Benzamide Moiety
Pharmacological Implications
- Kinase Inhibition Potential: The dihydrophthalazine and benzamide groups align with kinase inhibitor scaffolds (e.g., imatinib’s benzamide). However, the pyrrolidine-pyrrole combination may reduce off-target effects compared to triazine-based compounds in .
- Quinazolinone analogs () share this niche but lack the redox versatility of dihydrophthalazine .
- Solubility vs. Bioavailability: While the target compound’s solubility is moderate, the diethylaminoethyl benzamide () demonstrates superior solubility but lower metabolic stability due to its simpler structure .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reagents for synthesizing N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Condensation of pyrrolidine derivatives with phthalazine intermediates using potassium hydroxide (KOH) or acetic acid as catalysts.
- Coupling reactions with benzamide derivatives in solvents like ethanol or dimethyl sulfoxide (DMSO) at 60–80°C.
- Key reagents include acetylhydrazine, substituted aldehydes, and coupling agents (e.g., EDCI/HOBt). Yield optimization often requires iterative adjustments of stoichiometry and solvent polarity .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the pyrrolidine, phthalazinone, and benzamide moieties.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the amide and phthalazinone groups).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reactant solubility.
- Catalyst Screening : Test alternatives to triethylamine, such as DMAP or DBU, to improve reaction kinetics.
- Stoichiometric Adjustments : Increase the molar ratio of the benzamide precursor (1.2–1.5 equivalents) to drive the reaction to completion.
- Real-Time Monitoring : Use TLC or in situ IR to detect intermediate formation and adjust conditions dynamically .
Q. What methodologies validate biological activity when conflicting data arise between in vitro and in vivo studies?
- Methodological Answer :
- Standardized Assays : Replicate in vitro studies using the same cell lines (e.g., HeLa or MCF-7) and compare with in vivo pharmacokinetic profiles (e.g., plasma concentration vs. time curves).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies in efficacy.
- Dose-Response Meta-Analysis : Compare EC50 values across studies to assess bioavailability and tissue-specific effects .
Q. How do electron-withdrawing substituents on the benzamide moiety influence reactivity and bioactivity?
- Methodological Answer :
- Reactivity : Substituents like trifluoromethyl (-CF3) increase electrophilicity, enhancing nucleophilic aromatic substitution (e.g., with thiols or amines).
- Bioactivity : Systematic structure-activity relationship (SAR) studies reveal that electron-withdrawing groups improve kinase inhibition (e.g., IC50 reduction by 30–50% in EGFR assays). Computational docking (e.g., AutoDock Vina) can predict binding affinity changes .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antibacterial activity across studies?
- Methodological Answer :
- Assay Consistency : Compare MIC values using standardized protocols (e.g., CLSI guidelines) against the same bacterial strains.
- Compound Stability Testing : Evaluate degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC.
- Synergistic Effects : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to rule out interference from bacterial resistance mechanisms .
Experimental Design
Q. What strategies improve selectivity in targeting protein kinases with this compound?
- Methodological Answer :
- Kinase Panel Screening : Use recombinant kinase assays (e.g., KinomeScan) to identify off-target interactions.
- Covalent Modification : Introduce acrylamide moieties to enable irreversible binding to cysteine residues in the kinase active site.
- Co-Crystallography : Solve X-ray structures of compound-kinase complexes to guide rational design of selective analogs .
Tables for Key Data
| Parameter | Typical Values | Key Evidence |
|---|---|---|
| Synthetic Yield (Final Step) | 60–82% (depending on solvent/catalyst) | |
| Purity (HPLC) | >95% | |
| IC50 (EGFR Inhibition) | 0.8–1.2 µM | |
| LogP (Predicted) | 2.5–3.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
